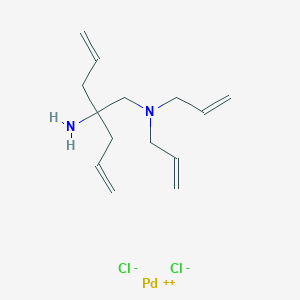
Palladium(2+),N,N,N',N'-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride is a coordination complex of palladium This compound is known for its unique structure, which includes a palladium ion coordinated with N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine and two chloride ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride typically involves the reaction of palladium(II) chloride with N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the palladium ion. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as solvent extraction and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to palladium(0) species.
Substitution: Ligands coordinated to the palladium can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) nanoparticles. Substitution reactions can result in a variety of palladium complexes with different ligands .
科学的研究の応用
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism by which Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride exerts its effects involves the coordination of the palladium ion with various substrates. This coordination can activate the substrates for subsequent chemical reactions. In biological systems, the compound can interact with cellular components, leading to changes in cellular function and potentially inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine: Similar structure but without chloride ions.
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,diacetate: Similar structure but with acetate ions instead of chloride.
Uniqueness
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride is unique due to its specific ligand coordination and the presence of chloride ions, which can influence its reactivity and stability. This makes it particularly useful in certain catalytic and medicinal applications where other similar compounds may not be as effective .
特性
分子式 |
C14H24Cl2N2Pd |
|---|---|
分子量 |
397.7 g/mol |
IUPAC名 |
palladium(2+);1-N,1-N,2-tris(prop-2-enyl)pent-4-ene-1,2-diamine;dichloride |
InChI |
InChI=1S/C14H24N2.2ClH.Pd/c1-5-9-14(15,10-6-2)13-16(11-7-3)12-8-4;;;/h5-8H,1-4,9-13,15H2;2*1H;/q;;;+2/p-2 |
InChIキー |
SAHOFBKLNDOLHP-UHFFFAOYSA-L |
正規SMILES |
C=CCC(CC=C)(CN(CC=C)CC=C)N.[Cl-].[Cl-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


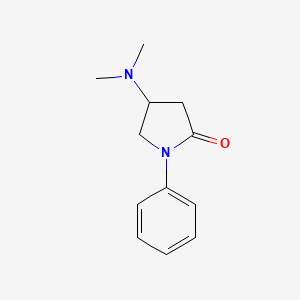
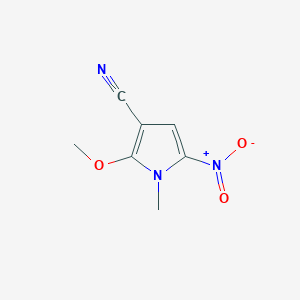
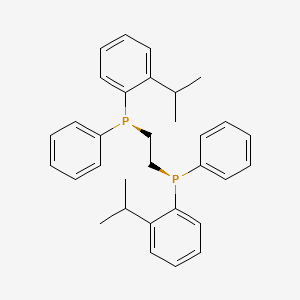
![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
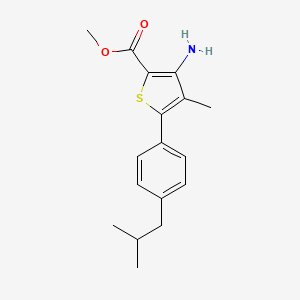
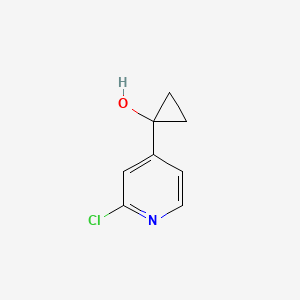


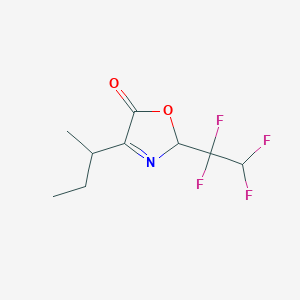
![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)

![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)
